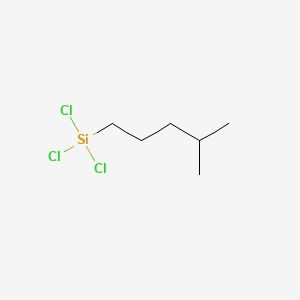

Trichloro(4-methylpentyl)silane

Beschreibung

Trichloro(4-methylpentyl)silane (CAS: Not explicitly provided; molecular formula: C₆H₁₃Cl₃Si) is an organosilicon compound characterized by a branched 4-methylpentyl group attached to a silicon atom with three chlorine substituents. Key identifiers include:

- Molecular weight: 219.60 g/mol

- SMILES: CC(C)CCCSi(Cl)Cl

- InChIKey: CNRLEJMPYFRWTK-UHFFFAOYSA-N .

This compound exhibits hydrolytic sensitivity typical of trichlorosilanes, reacting readily with moisture to form silanol derivatives. Predicted collision cross-section (CCS) values for its ionized forms range from 143.2 to 155.9 Ų, suggesting distinct gas-phase behavior compared to linear analogs .

Eigenschaften

CAS-Nummer |

20170-36-9 |

|---|---|

Molekularformel |

C6H13Cl3Si |

Molekulargewicht |

219.6 g/mol |

IUPAC-Name |

trichloro(4-methylpentyl)silane |

InChI |

InChI=1S/C6H13Cl3Si/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3 |

InChI-Schlüssel |

CNRLEJMPYFRWTK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCC[Si](Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Liquid-Phase Chlorination of Methyl Trichlorosilane

A patented method (CN104558003A) describes the preparation of chloromethyl trichlorosilane via liquid-phase chlorination, which can be adapted for preparing related organosilanes such as Trichloro(4-methylpentyl)silane by modifying the alkyl substituent.

- Using a reaction vessel equipped with tail gas collection, reflux condenser, thermometer, and chlorine gas flow gauge.

- Adding methyl trichlorosilane and catalysts such as ferric chloride (FeCl3) and benzoyl peroxide.

- Heating gradually to 40-50°C to vaporize the methyl trichlorosilane.

- Introducing chlorine gas at controlled flow rates (0.15-0.35 L/min) at 55-65°C for 1-2.5 hours to achieve chlorination.

- Gradually increasing the temperature to 70-80°C during the reaction.

- Cooling and distilling the crude product to obtain purified chlorosilane with >99% purity and yields between 68-80%.

Table 1: Chlorination Reaction Parameters and Results

| Parameter | Range/Value |

|---|---|

| Initial temperature | 40-50°C (vaporization) |

| Chlorination temperature | 55-65°C |

| Chlorine gas flow rate | 0.15-0.35 L/min |

| Reaction time | 1-2.5 hours |

| Catalysts | FeCl3 (2 g), Benzoyl peroxide (1 g) per 300 g methyl trichlorosilane |

| Product purity (GC analysis) | >99% |

| Yield | 68-80% |

This method emphasizes careful control of chlorine feed rate and temperature to optimize yield and purity while minimizing by-products.

Hydrosilylation-Based Preparation Methods

Another synthetic route involves the hydrosilylation reaction between trichlorosilane and alkenes, such as 4-methylpentene, catalyzed by platinum complexes or other catalysts.

Catalytic Hydrosilylation Using Platinum Catalysts

A related preparation approach, exemplified by the synthesis of 3-chloropropyl trichlorosilane (CN1040538C), uses trichlorosilane and chlorinated alkenes in the presence of chloroplatinic acid and organic amine catalysts at room temperature.

- Molar ratio of trichlorosilane to alkene: 1.0:1.1 to 1.0:1.5 (optimal 1.0:1.1 to 1.0:1.2).

- Catalyst system: chloroplatinic acid combined with organic amines such as n-tributylamine, n-tripropylamine, or N,N-dimethylbenzylamine.

- Solvents used include cyclohexanone, isopropyl alcohol, tetrahydrofuran, or ethylene glycol monomethyl ether.

- Reaction proceeds quickly at room temperature with high yields (70-76%) of the desired trichlorosilane product.

- Catalyst molar ratio (chloroplatinic acid to organic amine) is critical, optimally 1.0:0.5 to 1.0:1.0.

- Catalyst loading relative to trichlorosilane is very low (10^-7 to 10^-4 molar ratio), minimizing catalyst consumption.

Table 2: Hydrosilylation Reaction Parameters

| Parameter | Range/Value |

|---|---|

| Trichlorosilane:alkene molar ratio | 1.0:1.1 to 1.0:1.5 (optimal 1.0:1.1-1.2) |

| Catalyst | Chloroplatinic acid + organic amine |

| Catalyst molar ratio (Pt:amine) | 1.0:0.5 to 1.0:1.0 |

| Solvent | Cyclohexanone, isopropyl alcohol, THF, or ethylene glycol monomethyl ether |

| Reaction temperature | Room temperature |

| Reaction time | Minutes to hours |

| Yield | 70-76% |

This method addresses common issues with platinum catalysts such as induction periods, slow reaction rates, and side reactions by optimizing catalyst composition and reaction conditions.

Comparative Analysis of Preparation Methods

| Aspect | Chlorination Method | Hydrosilylation Method |

|---|---|---|

| Starting materials | Methyl trichlorosilane and chlorine gas | Trichlorosilane and 4-methylpentene or chlorinated alkene |

| Catalyst | Ferric chloride, benzoyl peroxide | Chloroplatinic acid + organic amines |

| Reaction temperature | 55-80°C | Room temperature |

| Reaction time | 1-2.5 hours | Minutes to hours |

| Product purity | >99% | High purity (not explicitly stated but implied) |

| Yield | 68-80% | 70-76% |

| Environmental considerations | Chlorine handling, gas management required | Low catalyst loading reduces waste |

| Industrial suitability | Established, scalable | Suitable for industrial scale with catalyst optimization |

Research Findings and Notes

- The liquid-phase chlorination method requires precise control of chlorine flow and temperature to maximize yield and purity.

- The hydrosilylation method benefits from room temperature operation and rapid reaction rates but relies on expensive platinum catalysts.

- Catalyst optimization, especially in hydrosilylation, is crucial to minimize side reactions and catalyst deactivation.

- Both methods achieve yields in the 68-80% range, with product purities exceeding 99% in chlorination routes.

- Environmental and safety considerations favor hydrosilylation due to milder conditions and less corrosive reagents, though catalyst cost is a factor.

- Industrial processes often combine purification steps such as fractional distillation to isolate the desired trichlorosilane compound.

Analyse Chemischer Reaktionen

Hydrolysis and Alcoholysis

Trichloro(4-methylpentyl)silane undergoes hydrolysis in the presence of water or alcohols, producing silanol derivatives and hydrochloric acid (HCl). The reaction mechanism involves nucleophilic attack on the silicon center, leading to the cleavage of Si–Cl bonds.

Key Observations :

-

Reaction Kinetics : The branched 4-methylpentyl group introduces steric hindrance, reducing reaction rates compared to linear-alkyl analogs. For example, studies on alkyltriethoxysilanes show that branched chains (e.g., isobutyl) react slower than linear chains (e.g., methyl, propyl) due to reduced accessibility of the reactive site .

-

Product Formation : Hydrolysis yields a silanol (Si–OH) and HCl, while alcoholysis replaces hydroxyl groups with alkoxide moieties (Si–OR).

Data Table: Reaction Rate Trends in Alkylsilanes

| Alkyl Group | Reaction Rate (Relative) | Steric Effect |

|---|---|---|

| Methyl (linear) | Fastest | Minimal hindrance |

| Propyl (linear) | Intermediate | Moderate hindrance |

| Octyl (linear) | Slower | Significant hindrance |

| Isobutyl (branched) | Slowest | High hindrance |

This trend suggests that Trichloro(4-methylpentyl)silane’s branched alkyl chain would exhibit slower hydrolysis/alcoholysis rates compared to linear-alkyl counterparts .

Reactivity with Nucleophiles

Trichloro(4-methylpentyl)silane exhibits reactivity toward nucleophilic species, such as iodide ions (I⁻), in the presence of sodium iodide (NaI). This reaction pathway is analogous to methyltrichlorosilane’s ability to cleave ethers, esters, and acetals .

Mechanism :

-

Nucleophilic Substitution : The Si–Cl bonds are susceptible to attack by I⁻, replacing Cl⁻ with I⁻.

-

Byproduct Formation : This generates HCl and silane derivatives with reduced chlorination (e.g., dichlorosilanes).

Potential Applications :

-

Cleavage of Carbon-Oxygen Bonds : Ethers and esters may undergo cleavage, releasing alcohols or carboxylic acids.

-

Acetal Deprotection : Conversion of acetals to carbonyl compounds under mild conditions .

Addition Reactions

While direct evidence for Trichloro(4-methylpentyl)silane’s participation in addition reactions is limited, analogous chlorosilanes (e.g., trichlorosilane) undergo hydrosilylation or reactions with unsaturated hydrocarbons (e.g., alkenes, alkynes) . These reactions typically involve catalytic systems (e.g., Rh(I) complexes) and may proceed via free radical or transition-state mechanisms.

Factors Influencing Reactivity :

-

Catalyst Choice : Transition metal catalysts (e.g., Rh(I)) enhance reaction efficiency and selectivity .

-

Solvent Polarity : Polar solvents (e.g., acetonitrile) stabilize intermediate states, accelerating reaction kinetics .

Stability and Hazardous Reactivity

Trichloro(4-methylpentyl)silane, like other chlorosilanes, is highly reactive:

-

Violent Reaction with Water : Generates HCl gas and silanol derivatives .

-

Flammability : Combustible in air, with potential for explosive decomposition .

-

Air Sensitivity : Reacts with moisture in air, releasing HCl fumes .

Comparison with Analogous Compounds

The chemical behavior of Trichloro(4-methylpentyl)silane can be contrasted with simpler chlorosilanes:

Future Research Directions

-

Biological Applications : Exploring antimicrobial activity in biocidal formulations.

-

Catalyst Development : Investigating tailored catalysts to optimize reaction conditions for specific applications.

-

Environmental Stability : Studying degradation pathways under varied conditions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Trichloro(4-methylpentyl)silane (C6H13Cl3Si) is characterized by its three chlorine atoms attached to a silicon atom, along with a 4-methylpentyl group. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in organic chemistry.

Applications in Polymer Chemistry

Trichloro(4-methylpentyl)silane is primarily used as a precursor for synthesizing siloxane polymers. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-temperature applications.

Polymer Production

- Siloxane Resins : The compound can be utilized to produce highly cross-linked siloxane resins, which are stable up to 550 °C in vacuum conditions. This property makes them ideal for electrical insulation materials used in high-performance electronics .

- Case Study : A study demonstrated the effectiveness of siloxane resins derived from trichloro(4-methylpentyl)silane in enhancing the thermal stability of coatings applied to electronic components.

Surface Modification

Trichloro(4-methylpentyl)silane is also employed for surface treatment applications, particularly to modify the wettability and adhesion properties of substrates.

Water Repellent Coatings

- The compound reacts with moisture to form a siloxane layer that provides water-repellent properties to surfaces. This application is particularly useful in textiles and construction materials.

- Data Table :

| Property | Value |

|---|---|

| Contact Angle (Water) | > 90° |

| Thermal Stability | Up to 550 °C |

| Application | Textile and construction |

Adhesion Improvement

- Trichloro(4-methylpentyl)silane enhances adhesion between organic and inorganic materials, making it beneficial in composite material production.

- Case Study : Research indicated that composites treated with this silane exhibited improved bonding strength compared to untreated counterparts.

Organic Synthesis

In organic synthesis, trichloro(4-methylpentyl)silane serves as a versatile reagent for various transformations.

Applications in Nanotechnology

Trichloro(4-methylpentyl)silane has shown potential in nanotechnology applications, particularly for modifying nanoparticles and enhancing their dispersion in solvents.

Nanoparticle Surface Functionalization

- The compound can be used to functionalize the surface of nanoparticles, improving their compatibility with organic matrices.

- Data Table :

| Nanoparticle Type | Functionalization Method | Result |

|---|---|---|

| Silica Nanoparticles | Treatment with Trichloro(4-methylpentyl)silane | Enhanced dispersion stability |

Wirkmechanismus

Trichloro(4-methylpentyl)silane can be compared to other similar compounds such as trichlorosilane and methyltrichlorosilane:

Trichlorosilane (HSiCl3): This compound is used primarily in the production of ultrapure silicon for the semiconductor industry. It is less complex than trichloro(4-methylpentyl)silane and has different reactivity due to the absence of an organic group.

Methyltrichlorosilane (CH3SiCl3): Methyltrichlorosilane is used in the production of silicone resins and polymers. It has a similar reactivity profile to trichloro(4-methylpentyl)silane but differs in the organic group attached to the silicon atom.

Uniqueness: Trichloro(4-methylpentyl)silane is unique due to the presence of the 4-methylpentyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for specialized applications where other trichlorosilanes may not be as effective.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Data

The table below compares key properties of trichloro(4-methylpentyl)silane with analogous trichlorosilanes:

Key Differences and Research Findings

Branching vs. Linear Alkyl Chains

- Trichloro(4-methylpentyl)silane (branched C₆) and trichloro(hexyl)silane (linear C₆) share the same molecular formula but differ in alkyl chain structure.

- Trichloro(octyl)silane (C₈) demonstrates superior hydrophobicity in poly(ethylene terephthalate) membranes, with contact angles increasing proportionally to silane concentration .

Aryl vs. Alkyl Substituents

- Trichloro(dichlorophenyl)silane (aryl-substituted) exhibits higher thermal stability (boiling point: 260°C) compared to alkyltrichlorosilanes, making it suitable for high-temperature syntheses. However, its hydrolytic sensitivity necessitates anhydrous handling .

- Methyltrichlorosilane (CH₃-substituted) is highly reactive and flammable, limiting its use to controlled industrial processes .

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing Trichloro(4-methylpentyl)silane, and how do alkyl substituents influence yield?

- Methodological Answer : The synthesis typically involves hydrosilylation or nucleophilic substitution. For example, trichloro(hexyl)silane was synthesized via reaction of silicon tetrachloride with hexylmagnesium bromide under anhydrous conditions at 0–5°C . For Trichloro(4-methylpentyl)silane, analogous methods may apply, with reaction efficiency influenced by steric hindrance from the branched 4-methylpentyl group. Purification via vacuum distillation or column chromatography (using inert solvents like hexane) is critical. Yield optimization requires controlled stoichiometry (e.g., 1:1.2 molar ratio of SiCl₄ to alkyl Grignard reagent) and exclusion of moisture .

Q. How can adsorption losses of Trichloro(4-methylpentyl)silane during experimental handling be minimized?

- Methodological Answer : Glassware deactivation with 5% dimethyldichlorosilane (DMDCS) in toluene prevents silane adsorption. The protocol involves washing glassware with DMDCS, followed by toluene and methanol rinses to remove residual siloxane layers . Storage in HDPE containers under inert gas (argon/nitrogen) further reduces hydrolysis and degradation.

Q. What analytical techniques are most reliable for characterizing Trichloro(4-methylpentyl)silane purity and structure?

- Methodological Answer :

- Gas Chromatography (GC) : Quantifies purity (>98% achievable) using flame ionization detection (FID) and inert column phases (e.g., DB-5MS) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration (e.g., δ 0.5–1.5 ppm for Si-CH₂ protons). ²⁹Si NMR distinguishes Si-Cl (δ ~10–20 ppm) from hydrolyzed silanol impurities .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M-Cl]⁺ fragments) .

Advanced Research Questions

Q. How does the branched 4-methylpentyl group influence surface modification efficacy compared to linear alkyl silanes?

- Methodological Answer : Branched chains reduce packing density on substrates (e.g., silica nanoparticles), creating less ordered monolayers. In contrast, linear analogs (e.g., trichlorohexylsilane) form denser self-assembled layers due to reduced steric hindrance. Surface wettability and reactivity can be tuned via substituent branching, as shown in fluorinated silane studies where perfluorooctyl groups enhanced hydrophobicity . Ellipsometry or contact angle measurements quantify monolayer thickness and hydrophobicity .

Q. What mechanistic insights explain the hydrolysis kinetics of Trichloro(4-methylpentyl)silane in aqueous environments?

- Methodological Answer : Hydrolysis proceeds via nucleophilic attack by water on the silicon center, forming silanols (Si-OH) and HCl. The bulky 4-methylpentyl group slows hydrolysis compared to smaller silanes (e.g., trichloromethylsilane) due to steric protection. Kinetic studies using pH-stat titration or FTIR (monitoring Si-Cl → Si-OH transitions at ~900 cm⁻¹) reveal pseudo-first-order kinetics, with rate constants dependent on solvent polarity and temperature .

Q. How can computational methods predict the stability and reactivity of Trichloro(4-methylpentyl)silane derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for Si-Cl bonds (~340 kJ/mol) and assesses substituent effects on hydrolysis pathways. Molecular dynamics simulations model self-assembly on surfaces, correlating chain length/branching with monolayer stability. PubChem data (e.g., InChIKey, SMILES) facilitate cheminformatics-based reactivity predictions .

Q. What role does Trichloro(4-methylpentyl)silane play in nanoparticle synthesis, and how does it compare to fluorinated analogs?

- Methodological Answer : In silicon nanocrystal (Si NC) synthesis, trichloro(hexyl)silane acts as a surfactant, forming reverse micelles with SiCl₄ cores. The 4-methylpentyl variant may similarly stabilize nanoparticles but with altered dispersibility in organic solvents. Fluorinated analogs (e.g., trichloro(perfluorooctyl)silane) impart superhydrophobicity but require harsher reaction conditions . TEM and DLS characterize particle size (5–20 nm) and colloidal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.